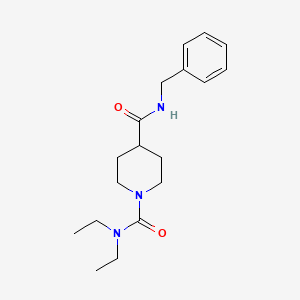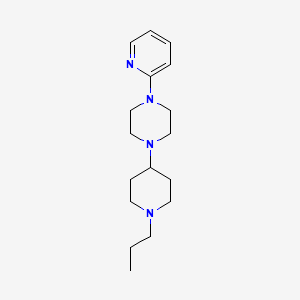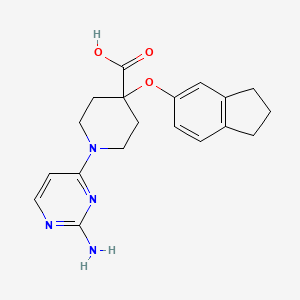
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.37 g/mol.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its anticancer properties. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its herbicidal properties. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of various weeds by disrupting the photosynthetic process. This makes N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide a potential alternative to traditional herbicides that can have negative environmental impacts.
In materials science, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential use as a dye. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have good solubility and stability, making it a potential candidate for use in textile and paper industries.
Mécanisme D'action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide varies depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to disrupt cell cycle progression by inhibiting cyclin-dependent kinases and inducing cell cycle arrest at the G2/M phase.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the photosynthetic process by inhibiting the activity of photosystem II. This leads to the accumulation of reactive oxygen species and ultimately causes cell death.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have various biochemical and physiological effects depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease cell viability and induce apoptosis. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide causes chlorosis and necrosis by inhibiting the photosynthetic process. This leads to a decrease in plant growth and ultimately causes plant death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility and stability. In addition, it has shown promising results in various studies, making it a potential candidate for further research.
However, there are also limitations to using N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has low water solubility, which can make it difficult to administer to cells or organisms. In addition, its mechanism of action can vary depending on the application, making it important to carefully design experiments to ensure accurate results.
Orientations Futures
There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. In medicine, further studies could investigate its potential as a treatment for inflammatory diseases and other conditions. In addition, studies could investigate its potential as a combination therapy with other anticancer agents.
In agriculture, further studies could investigate its potential as a herbicide for various crops and weeds. In addition, studies could investigate its potential as a biopesticide for insect control.
In materials science, further studies could investigate its potential as a dye for various applications such as textiles and paper.
Conclusion
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has shown promising results in various studies, making it a potential candidate for further research.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and a catalytic amount of piperidine to yield 4-ethoxy-2-nitrophenyl-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to produce N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-9-10-16(17(12-15)20(22)23)19-18(21)11-6-13-4-7-14(24-2)8-5-13/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARJWHWUHWWMGH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
